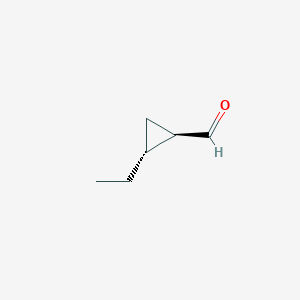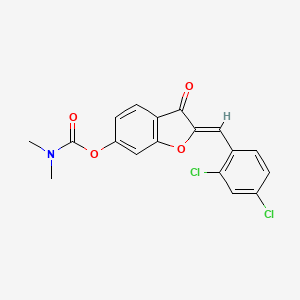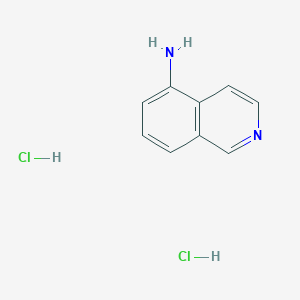
(1R,2R)-2-Ethylcyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-Ethylcyclopropane-1-carbaldehyde: is a chiral cyclopropane derivative with significant interest in organic chemistry due to its unique structural features and reactivity. The compound contains a cyclopropane ring, which is known for its ring strain and reactivity, making it a valuable intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-Ethylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable alkenes. One common method is the reaction of ethyl diazoacetate with alkenes in the presence of a transition metal catalyst, such as rhodium or copper complexes. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-2-Ethylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Strong nucleophiles like Grignard reagents or organolithium compounds under basic conditions.
Major Products:
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding alcohol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (1R,2R)-2-Ethylcyclopropane-1-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: Its chiral nature allows for the exploration of enantioselective synthesis and the study of stereochemistry in biological systems .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its reactivity and structural features make it a versatile building block for various applications.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Ethylcyclopropane-1-carbaldehyde involves its interaction with specific molecular targets, depending on its application. In chemical reactions, the strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can participate in further transformations, contributing to the compound’s versatility .
In biological systems, the compound’s derivatives may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific derivative and its intended use .
Comparison with Similar Compounds
(1R,2R)-Cyclohexane-1,2-diamine: A chiral diamine used in asymmetric synthesis and catalysis.
(1R,2R)-1,2-Diphenylethane-1,2-diamine: Another chiral diamine with applications in enantioselective catalysis.
Uniqueness: (1R,2R)-2-Ethylcyclopropane-1-carbaldehyde stands out due to its cyclopropane ring, which imparts unique reactivity and strain. This makes it a valuable intermediate in synthetic chemistry, offering distinct advantages over other chiral compounds with less strained ring systems .
Properties
IUPAC Name |
(1R,2R)-2-ethylcyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-5-3-6(5)4-7/h4-6H,2-3H2,1H3/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYXQQVRZALTGG-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2627679.png)
![5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B2627680.png)




![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2627688.png)
![4-methoxy-7-methyl-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B2627689.png)
![N-(2-methoxyphenyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2627692.png)


![N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-BROMOBENZAMIDE](/img/structure/B2627700.png)
![5-Methyl-2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2627701.png)
![N-(3-acetylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2627702.png)
